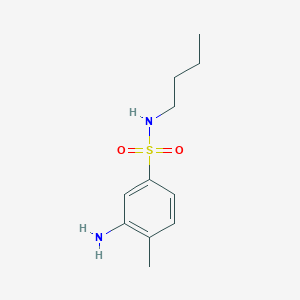

3-amino-N-butyl-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-amino-N-butyl-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities, including inhibition of carbonic anhydrases. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring and substituted with various functional groups that can influence their physical, chemical, and biological properties .

Synthesis Analysis

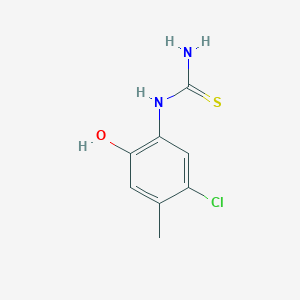

The synthesis of related sulfonamide compounds often involves the reaction of aminobenzenesulfonamide with different reagents to introduce various substituents. For instance, the synthesis of a series of novel 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas was achieved by reacting alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide . Another approach for synthesizing amino-(N-alkyl)benzenesulfonamides includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, showcasing a strategy for the recognition of different types of amino groups .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various conformations. For example, the crystal structure of a related ynamide compound showed that the amido substituents adopt a twisted conformation, resulting in a molecule with axial chirality . The molecular structure and intermolecular interactions can be further analyzed using techniques such as Hirshfeld surface analysis, which helps describe the crystal packing of the compound .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, the solid-state polymerization of a ynamide sulfonamide compound was investigated, revealing that polymerization proceeded simultaneously with a phase transition . Additionally, the reactivity of sulfonamides with isothiocyanates to form thioureas indicates their potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The optical, electrochemical, and thermal properties of these compounds can be characterized using techniques such as UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC . The HOMO/LUMO energy levels can be experimentally determined to understand the electronic properties of the compounds . The solubility and stability of these compounds are also critical for their potential therapeutic applications, as seen in the case of a HIF-1 pathway inhibitor with poor water solubility .

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Derivatives of 3-amino-N-butyl-4-methylbenzenesulfonamide, specifically N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, have been synthesized and evaluated for their anti-HIV properties. One particular derivative demonstrated notable anti-HIV-1 activity with a moderate cytotoxic effect, emphasizing its potential in HIV treatment research (Brzozowski & Sa̧czewski, 2007).

Immunomodulatory Effects

Research on 2-amino-4,6-di-tert-butylphenol derivatives, which are structurally related to 3-amino-N-butyl-4-methylbenzenesulfonamide, indicated their immunomodulatory effects. These compounds, at certain concentrations, stimulated the production of α-interferon and γ-interferon without exerting toxic effects on human peripheral blood lymphocytes. This finding points to potential applications in regulating immune responses (Nizheharodava et al., 2020).

Antibacterial and Anti-inflammatory Potential

Sulfonamides bearing the 1,4-benzodioxin ring, related to the core structure of 3-amino-N-butyl-4-methylbenzenesulfonamide, have shown promising antibacterial properties against various bacterial strains. Additionally, these compounds demonstrated inhibitory effects against the Lipoxygenase enzyme, suggesting their potential in treating inflammatory diseases (Abbasi et al., 2017).

Eigenschaften

IUPAC Name |

3-amino-N-butyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROLIXCWOLRQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-butyl-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)

![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)